An In-depth Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
An In-depth Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the unsymmetrical diaryl urea, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Diaryl ureas are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer and anti-inflammatory properties. This document provides a comprehensive overview of a reliable synthetic protocol, detailed characterization methods, and a discussion of the potential therapeutic relevance of this compound. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Unsymmetrical N,N'-diaryl ureas are a class of organic compounds that have garnered significant attention in the field of drug discovery. The urea functional group can act as a rigid scaffold and a hydrogen bond donor-acceptor, facilitating interactions with various biological targets. The structural motif of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea combines the bioisosteric fluorine atom, known to enhance metabolic stability and binding affinity, with a sulfonamide group, a common pharmacophore in a variety of therapeutic agents. This combination of functionalities suggests that the title compound may exhibit interesting biological properties, potentially as an inhibitor of enzymes such as kinases or as a modulator of other cellular pathways. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this promising compound.
Synthesis
The synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is most directly achieved through the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 4-fluorophenyl isocyanate. This reaction is a nucleophilic addition of the amino group of sulfanilamide to the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol
Materials:
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4-aminobenzenesulfonamide (Sulfanilamide) (99%)
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4-fluorophenyl isocyanate (99%)
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Anhydrous Tetrahydrofuran (THF)
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Hexane
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Ethyl acetate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Reflux condenser
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Inert atmosphere (Nitrogen or Argon)
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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To a 250 mL round-bottom flask, add 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and anhydrous tetrahydrofuran (50 mL).
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Stir the suspension at room temperature under an inert atmosphere until the 4-aminobenzenesulfonamide is fully dissolved.
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In a separate dropping funnel, dissolve 4-fluorophenyl isocyanate (1.37 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL).
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Add the solution of 4-fluorophenyl isocyanate dropwise to the stirred solution of 4-aminobenzenesulfonamide over a period of 30 minutes at room temperature.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
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Upon completion of the reaction, a white precipitate will have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold anhydrous THF (2 x 10 mL) and then with hexane (2 x 15 mL) to remove any unreacted starting materials.
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Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as a white solid.
Characterization
The identity and purity of the synthesized 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea should be confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Melting Point | Expected in the range of 200-220 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in THF and acetone, insoluble in water and hexane. |
Spectroscopic Data
3.2.1. Infrared (IR) Spectroscopy
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Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Expected Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (urea and sulfonamide) |
| 1680-1640 | C=O stretching (urea) |
| 1600-1580 | N-H bending (urea) |
| 1350-1310 | Asymmetric SO₂ stretching |
| 1170-1150 | Symmetric SO₂ stretching |
| 1250-1200 | C-F stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-9.0 | Singlet | 2H | Urea N-H protons |
| ~7.8-7.6 | Multiplet | 4H | Aromatic protons of the sulfamoylphenyl ring |
| ~7.5-7.3 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (ortho to F) |
| ~7.2-7.0 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (meta to F) |
| ~7.2 | Singlet | 2H | Sulfonamide -SO₂NH₂ protons |
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Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~152 | Urea C=O |
| ~160-157 (d, J=~240 Hz) | Aromatic C-F of the fluorophenyl ring |
| ~142 | Aromatic C-S of the sulfamoylphenyl ring |
| ~138 | Aromatic C-N of the fluorophenyl ring |
| ~137 | Aromatic C-N of the sulfamoylphenyl ring |
| ~127 | Aromatic C-H of the sulfamoylphenyl ring |
| ~120 (d, J=~8 Hz) | Aromatic C-H of the fluorophenyl ring (ortho to F) |
| ~118 | Aromatic C-H of the sulfamoylphenyl ring |
| ~115 (d, J=~22 Hz) | Aromatic C-H of the fluorophenyl ring (meta to F) |
3.2.3. Mass Spectrometry (MS)
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Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive or negative ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile.
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Expected Result:
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[M+H]⁺: Calculated for C₁₃H₁₃FN₃O₃S⁺: 310.0665, Found: 310.06XX
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[M-H]⁻: Calculated for C₁₃H₁₁FN₃O₃S⁻: 308.0505, Found: 308.05XX
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Potential Biological Significance and Signaling Pathways
While the specific biological activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea has not been extensively reported, its structural features suggest potential interactions with various biological targets. N,N'-diaryl ureas are known to be potent inhibitors of several protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The diaryl urea motif can effectively target the ATP-binding pocket of kinases. The sulfonamide group may also contribute to binding and selectivity for certain kinase families.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. The provided protocols are based on established and reliable chemical transformations for this class of compounds. The comprehensive characterization data, both physical and spectroscopic, will serve as a valuable reference for researchers. The potential of this compound as a biologically active agent, particularly in the context of kinase inhibition, warrants further investigation and could be a starting point for the development of novel therapeutic agents. This document is intended to facilitate such research endeavors by providing a solid foundation for the preparation and analysis of this intriguing molecule.
